Potassium trifluoro(3-oxobutyl)boranuide

Description

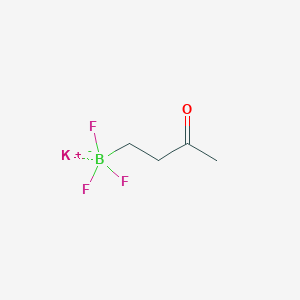

Potassium trifluoro(3-oxobutyl)boranuide (CAS: 937401-56-4) is an organotrifluoroborate salt with the molecular formula C₄H₇BF₃KO and a molecular weight of 178.01 g/mol . Its structure features a linear butyl chain terminated by a ketone group (3-oxobutyl) and a trifluoroborate anion ([B⁻(F)₃]) paired with a potassium cation. The SMILES notation is B-(F)(F)F, and its InChIKey is KSWUVRUMAYMAAZ-UHFFFAOYSA-N . This compound is utilized in Suzuki-Miyaura cross-coupling reactions to introduce ketone-functionalized alkyl groups into aromatic and heteroaromatic systems, making it valuable in pharmaceutical and materials synthesis .

Properties

Molecular Formula |

C4H7BF3KO |

|---|---|

Molecular Weight |

178.00 g/mol |

IUPAC Name |

potassium;trifluoro(3-oxobutyl)boranuide |

InChI |

InChI=1S/C4H7BF3O.K/c1-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1 |

InChI Key |

XVUROYILZRZDJO-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCC(=O)C)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Potassium trifluoro(3-oxobutyl)boranuide typically involves the reaction of trifluoroborane with a suitable precursor under controlled conditions. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound .

Chemical Reactions Analysis

Potassium trifluoro(3-oxobutyl)boranuide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Potassium trifluoro(3-oxobutyl)boranuide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Research into its potential therapeutic applications is ongoing, including its use in drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium trifluoro(3-oxobutyl)boranuide involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Organotrifluoroborates are classified by their organic substituents, which dictate reactivity and applications. Below is a comparative analysis of potassium trifluoro(3-oxobutyl)boranuide with structurally related compounds:

Reactivity in Cross-Coupling Reactions

- Ketone vs. Ester Groups : The terminal ketone in this compound enhances electrophilicity, facilitating faster transmetalation in Suzuki reactions compared to its ester analog (e.g., C₄H₇BF₃KO₂) . However, the ketone group may require protection in strongly basic conditions to avoid side reactions .

- Cyclic vs. Linear Alkyl Chains : The cyclobutyl analog (C₄H₅BF₃O) exhibits reduced coupling efficiency due to steric constraints, as evidenced by lower yields in reactions with heteroaryl chlorides .

- Aryl vs. Alkyl Boronates : Aryl trifluoroborates (e.g., thiophene-3-trifluoroborate) generally show higher reactivity in cross-coupling than alkyl analogs like the 3-oxobutyl derivative, attributed to improved orbital overlap in transmetalation .

Biological Activity

Potassium trifluoro(3-oxobutyl)boranuide is a member of the organoboron compound family, specifically categorized as a trifluoroborate. This compound has garnered attention in recent years due to its unique chemical properties and potential biological applications. This article explores its biological activity, including pharmacological effects, toxicological profiles, and relevant case studies.

- Molecular Formula : C₄H₇BF₃K

- Molecular Weight : 162.01 g/mol

- Synonyms : Potassium but-3-enyltrifluoroborate, Potassium (3-butenyl)trifluoroborate

Pharmacological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in the realm of enzyme inhibition and potential therapeutic uses.

Enzyme Inhibition

A study on organotrifluoroborates revealed that these compounds can act as non-covalent, competitive inhibitors of serine proteases, such as trypsin and α-chymotrypsin. The mechanism involves hydrogen bonding interactions at the active site of the enzyme, leading to reversible inhibition . This property suggests potential applications in drug design, particularly for conditions where serine protease activity needs modulation.

Antinociceptive Properties

In vivo studies have demonstrated that this compound possesses antinociceptive effects. Mice treated with varying doses showed no significant differences in plasma levels of aspartate and alanine aminotransferases compared to control groups, indicating a lack of hepatotoxicity at tested doses . The compound's analgesic properties appear to be independent of cholinergic and opioid systems, suggesting a unique mechanism of action .

Toxicological Profile

The toxicological investigations into this compound have provided insights into its safety profile:

- Acute Toxicity : Studies involving single oral doses (25, 50, and 100 mg/kg) did not reveal any lethal effects or significant changes in body weight over a 72-hour observation period .

- Biochemical Parameters : No alterations were observed in liver and kidney function tests, including lipid peroxidation levels and antioxidant enzyme activities (catalase and glutathione S-transferase) .

This data suggests that the compound is relatively safe at tested doses and does not exhibit acute toxicity.

Study on Antinociceptive Mechanisms

A specific investigation into the antinociceptive mechanisms of this compound was conducted using various pain models. The results indicated that the compound effectively reduced pain responses without affecting motor performance in mice . This highlights its potential as a therapeutic agent for pain management without the side effects commonly associated with opioids.

Comparative Analysis with Other Organotrifluoroborates

To better understand the biological activity of this compound, it is useful to compare it with other organotrifluoroborates:

| Compound | Antinociceptive Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Yes | Yes | Low |

| Potassium thiophene-3-trifluoroborate | Yes | Yes | Low |

| Potassium allyltrifluoroborate | Moderate | No | Moderate |

This table summarizes key findings related to their biological activities and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.